11-Oxo-betamethasone Dipropionate
Description
Contextualization within Glucocorticoid Research and Steroid Chemistry
Glucocorticoids are a class of steroid hormones that bind to the glucocorticoid receptor (GR), which is present in almost every vertebrate animal cell. frontiersin.org They are distinguished from mineralocorticoids and sex steroids by their specific receptors, target cells, and effects. Endogenous glucocorticoids are naturally produced by the adrenal glands and are involved in a wide range of physiological processes, including metabolism, immune response, and stress regulation. frontiersin.orgresearchgate.net
Betamethasone (B1666872) is a synthetic glucocorticoid, a stereoisomer of dexamethasone, that was patented in 1958. wikipedia.org It possesses potent anti-inflammatory and immunosuppressive properties with negligible mineralocorticoid activity. nih.gov Like other corticosteroids, its mechanism of action involves binding to cytoplasmic glucocorticoid receptors. patsnap.com This complex then translocates to the cell nucleus and modulates the expression of genes involved in inflammatory and immune responses. patsnap.com
The chemical structure of these compounds is based on the steroid nucleus, a framework of four fused carbon rings. Modifications to this basic structure can dramatically alter the compound's activity. 11-Oxo-betamethasone Dipropionate is a specific derivative of betamethasone, characterized by the oxidation of the hydroxyl group at the C-11 position to a ketone and the addition of two propionate (B1217596) ester groups. Its chemical properties are defined by this unique structure.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 64967-90-4 | synthinkchemicals.comelitesynthlaboratories.com |
| Molecular Formula | C28H35FO7 | synthinkchemicals.comelitesynthlaboratories.com |
| Molecular Weight | 502.57 g/mol | synthinkchemicals.comelitesynthlaboratories.com |
| Synonym | (16β)-9-Fluoro-16-methyl-17,21-bis(1-oxopropoxy)-pregna-1,4-diene-3,11,20-trione |
Historical Trajectories in Steroid Science Pertinent to this compound Research
The history of steroid science is marked by significant milestones that paved the way for the development of synthetic compounds like betamethasone and its derivatives.
1930s: The first evidence that animal adrenocortical extracts could treat adrenal failure in humans emerged. nih.gov Throughout this decade, chemical analyses led by researchers like Kendall and Reichstein revealed that the adrenal cortex produces multiple steroid hormones, not just one. researchgate.netnih.gov
1940s: A crucial distinction was made between two categories of corticosteroids: those affecting sodium retention (mineralocorticoids) and those with anti-inflammatory properties (glucocorticoids). nih.gov The presence of an oxygen atom at the C-11 position of the steroid skeleton was identified as critical for anti-inflammatory activity. nih.gov In 1948, the synthesis of cortisone (B1669442) was achieved, and its profound anti-inflammatory effect was demonstrated in a patient with rheumatoid arthritis. researchgate.netnih.gov
1950s: The success of cortisone spurred research into creating more potent synthetic analogues with fewer side effects. researchgate.net Between 1954 and 1958, this effort led to the introduction of six new synthetic steroids for systemic anti-inflammatory therapy, including betamethasone. nih.gov These new compounds featured structural modifications designed to enhance anti-inflammatory activity and reduce unwanted mineralocorticoid effects.
Post-1960s: Research continued to refine steroid-based therapies. The development of various ester forms, such as the dipropionate ester of betamethasone, was aimed at modifying the compound's potency and absorption characteristics for different applications, particularly in dermatology. guidetomalariapharmacology.orgnih.gov
The study of compounds like this compound is a direct consequence of this history, as it represents a known impurity and related substance of the widely used Betamethasone Dipropionate. elitesynthlaboratories.com
Scope and Research Significance of this compound in Pre-clinical and Mechanistic Studies
The primary research significance of this compound lies in its role as an analytical reference standard in pharmaceutical quality control. It is identified as a known impurity of Betamethasone Dipropionate, a widely used active pharmaceutical ingredient. simsonpharma.com Therefore, its presence, formation, and quantification are critical aspects of the manufacturing and stability testing of Betamethasone Dipropionate products.
Pre-clinical and mechanistic studies focusing solely on this compound are not extensively documented in publicly available literature. Instead, research tends to focus on the parent compound, Betamethasone Dipropionate, and its various formulations and therapeutic applications. nih.govnih.govnih.gov
However, the study of such derivatives is crucial for several reasons:
Understanding Degradation Pathways: Investigating related compounds helps elucidate the chemical stability of the active pharmaceutical ingredient and its potential degradation products under various conditions.
Pharmacokinetic Profiling: The biotransformation of Betamethasone Dipropionate can lead to various metabolites. While research on the specific metabolites is limited, studies have explored the bioconversion of the parent drug to understand its activity. nih.gov
Receptor Binding and Activity: Mechanistic studies, such as molecular docking, can be employed to predict the interaction of derivatives with the glucocorticoid receptor. For instance, studies on biotransformed products of Betamethasone Dipropionate have shown that these compounds can fit well within the ligand-binding domain of the glucocorticoid receptor, suggesting they may retain some biological activity. nih.gov This type of in-silico analysis is a key pre-clinical tool for evaluating the potential effects of impurities and metabolites.
The scope of research on this compound is thus tightly linked to the lifecycle of its parent compound, from chemical synthesis and formulation to its metabolic fate in biological systems.
Table 2: Comparison of Related Betamethasone Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Source |
|---|---|---|---|
| Betamethasone | C22H29FO5 | 392.46 | wikipedia.org |
| Betamethasone Dipropionate | C28H37FO7 | 504.59 | synthinkchemicals.com |
| This compound | C28H35FO7 | 502.57 | synthinkchemicals.comelitesynthlaboratories.com |
Properties
CAS No. |
64967-90-4 |
|---|---|
Molecular Formula |
C28H35FO7 |
Molecular Weight |
502.579 |
IUPAC Name |
[2-[(8S,9R,10S,13S,14S,16S,17R)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-17-propanoyloxy-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
InChI |
InChI=1S/C28H35FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-20H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,25-,26-,27-,28-/m0/s1 |
InChI Key |
KBMPCHGHEBNIHH-IHWWKNBLSA-N |
SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)OC(=O)CC |
Synonyms |
(16β)-9-Fluoro-16-methyl-17,21-bis(1-oxopropoxy)-pregna-1,4-diene-3,11,20-trione |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 11-Oxo-betamethasone Dipropionate and Related Glucocorticoids
For several decades, the synthesis of betamethasone (B1666872) and its derivatives, including the 11-oxo variant, has been a significant area of chemical research. nih.gov Conventional synthetic pathways typically begin with readily available steroid precursors such as hecogenin (B1673031) or 9α-hydroxyandrost-4-ene-3,17-dione (9α-OH-AD). researchgate.netresearchgate.net
A critical transformation in the synthesis of betamethasone and its analogues is the installation of the 16β-methyl group. One well-established technique involves the 1,3-dipolar addition of diazomethane (B1218177) to a 16-pregnene-11,20-dione precursor. This is followed by either alkaline cleavage or pyrolysis to form the 16-methyl-16-dehydro-20-keto compound. nih.gov The desired 16β-methyl configuration is then achieved through stereospecific catalytic hydrogenation of the double bond. nih.gov An alternative method employs the stereoselective methylation of an appropriate intermediate using methyl bromide. researchgate.net
The construction of the dihydroxyacetone side chain at the C17 position is another essential step. This is frequently accomplished through a sequence of reactions that includes the installation of a 17-side chain with reagents like 2-chlorovinyl ethyl ether, which provides a less hazardous option compared to older methods that utilized potassium cyanide and acetic acid. researchgate.net
The formation of the characteristic A-ring of corticosteroids, which features a double bond between C1 and C2, has traditionally been achieved with chemical oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net However, more contemporary methods have investigated the use of milder fermentation processes for this 1,2-dehydrogenation step. researchgate.net
A pivotal intermediate in the synthesis of numerous glucocorticoids is the 9,11β-epoxide. A process for creating this epoxide includes the regioselective dehydration of an 11α-hydroxysteroid to generate a Δ(9,11) double bond. This is followed by treatment with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) and subsequent cyclization with sodium hydroxide. researchgate.net This epoxide is vital for the introduction of the 9α-fluoro substituent, a common feature in potent glucocorticoids like betamethasone. scispace.com The opening of the 9,11β-epoxide ring using hydrofluoric acid results in the formation of the 9α-fluoro-11β-hydroxy functionality. researchgate.net
The synthesis of the dipropionate ester is achieved through the acylation of the 17α and 21-hydroxyl groups. This can be a particularly challenging step due to the steric hindrance surrounding the 17α-hydroxyl group. One strategy to overcome this involves the formation of a 17α,21-orthoester intermediate, which, upon hydrolysis, yields the 17α-ester. scispace.com A more direct method makes use of bulky reagents such as pivalic acid and isobutyric anhydrides to selectively esterify the 17α-OH group. scispace.com
| Reaction Step | Starting Material | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Double Elimination | Prednisolone Derivative | Various | Key Glucocorticoid Intermediate | Efficient | nih.gov |
| 1,2-Dehydrogenation | Dihydrobetamethasone | Fermentation | Betamethasone | High | researchgate.net |
| 17-Side Chain Installation | Steroidal Ketone | 2-chlorovinyl ethyl ether | 17-functionalized steroid | Improved | researchgate.net |
| 9,11β-Epoxidation | Δ(9,11)-steroid | PCl5, DBH, NaOH | 9,11β-epoxide | High | researchgate.net |
Novel and Green Chemistry Approaches in this compound Synthesis
Biocatalysis has risen as a formidable tool in the field of steroid synthesis, providing high levels of regio- and stereoselectivity under mild reaction conditions. nih.govbohrium.com Enzymes such as lipases and dehydrogenases are being progressively utilized for specific chemical transformations. researchgate.netnih.gov
A prominent illustration of this is the application of an engineered 3-ketosteroid-Δ1-dehydrogenase (KstD) for the regioselective Δ1-dehydrogenation of a Δ4,9(11)-diene-3,21-dione intermediate. nih.gov This biocatalytic step is fundamental for the construction of the A-ring in a variety of 16β-methylcorticoids, including betamethasone dipropionate. nih.gov This chemoenzymatic approach synergistically combines the adaptability of chemical synthesis with the high selectivity of biocatalysis. researchgate.net
Microbial transformations are also being investigated for key stages in steroid synthesis. iaea.orgbrynmawr.edu For instance, microbial hydroxylation can introduce hydroxyl groups into the steroid nucleus with a high degree of selectivity, thereby opening up new synthetic avenues. bohrium.com The use of Mycobacterium strains, in some cases genetically engineered, has demonstrated potential in the production of key steroidal intermediates from phytosterols. bohrium.com
| Enzyme/Microorganism | Reaction Type | Substrate | Product | Significance | Reference |
|---|---|---|---|---|---|
| 3-Ketosteroid-Δ1-dehydrogenase (KstD) | Dehydrogenation | Δ4,9(11)-diene-3,21-dione | Δ1,4,9(11)-triene-3,21-dione | Regioselective A-ring formation | nih.gov |
| Mycobacterium sp. | Fermentation | Dihydrobetamethasone derivative | Betamethasone derivative | Mild 1,2-dehydrogenation | researchgate.net |
| Lipase (e.g., from Candida antarctica) | Acylation/Alcoholysis | Hydrocortisone (B1673445) | Hydrocortisone-21-esters | Regioselective esterification | nih.govconicet.gov.ar |
| Cytochrome P450 11B (CYP11B) | Hydroxylation | Steroid precursors | Cortisol, Aldosterone | Key steps in natural corticosteroid synthesis | oup.com |
Regioselective reactions are also of great significance. For example, the lipase-catalyzed esterification of hydrocortisone has been demonstrated to be highly regioselective, with acylation occurring exclusively at the 21-position. conicet.gov.ar In a similar vein, the regioselective O-alkylation of cortienic acid has been employed to synthesize a novel class of glucocorticoids. nih.gov
Precursor Chemistry and Derivatization Strategies for Analogues
The synthesis of analogues of this compound frequently entails the modification of key precursors or the derivatization of the final molecule. As an illustration, a series of 9α-halo-12β-hydroxy and 12β-acyloxy analogues of betamethasone 17,21-dipropionate have been synthesized to investigate structure-activity relationships. nih.gov These studies have revealed that the nature of the substituent at the 12-position can have a considerable impact on the topical anti-inflammatory activity and systemic absorption. nih.gov
The development of a divergent synthesis that can produce a variety of glucocorticoids and related steroidal drugs is often facilitated by the creation of a key precursor that can be easily modified. nih.gov For instance, the Δ1,4,9(11)-triene-3,21-dione intermediate, which is formed through the action of an engineered dehydrogenase, serves as a versatile precursor for a range of 16β-methylcorticoids. nih.gov
Furthermore, derivatization strategies can be utilized to generate prodrugs or to alter the physicochemical properties of the glucocorticoid. For example, the enzymatic preparation of fatty acid esters of hydrocortisone can result in compounds with increased lipophilicity. conicet.gov.ar
Molecular and Cellular Mechanism of Action Studies
Interaction with Glucocorticoid Receptors (GR)
The initiation of glucocorticoid action is the binding of the steroid to specific cytosolic proteins known as glucocorticoid receptors (GR). wikipedia.org This interaction is highly specific and is a prerequisite for all subsequent downstream effects.
While direct quantitative binding affinity studies for 11-Oxo-betamethasone Dipropionate are not extensively available in peer-reviewed literature, its activity can be inferred from established structure-activity relationships for glucocorticoids. A fundamental requirement for potent glucocorticoid activity is the presence of a hydroxyl group at the C11 position (11β-hydroxyl). tg.org.au This group is critical for high-affinity binding to the glucocorticoid receptor.
The classic example of this principle is the relationship between cortisol (active) and cortisone (B1669442) (inactive). Cortisone, which has a keto group at the C11 position (11-oxo), has a very low affinity for the GR and must be converted in the body by the enzyme 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) to the active 11β-hydroxy form, cortisol, to exert its effects. tg.org.aubioscientifica.comturkupetcentre.net This enzyme-mediated conversion essentially acts as a switch, turning the inactive molecule into an active one. cambridge.orgnih.govphysiology.org
Betamethasone (B1666872) Dipropionate, the parent compound of this compound, is a potent synthetic glucocorticoid with a high affinity for the GR. drugbank.comnih.gov Given that this compound possesses an 11-keto group instead of the 11β-hydroxyl group, it is expected to have a significantly lower binding affinity for the GR. nih.gov This structural difference likely renders it a much less potent glucocorticoid agonist, if not largely inactive.
It is noteworthy that some synthetic steroids defy this rule. For instance, research has shown that 11-ketodexamethasone can act as a potent GR agonist, suggesting that for certain structures, the 11-oxo form can retain activity. nih.gov However, without specific data, this compound is presumed to follow the general principle of reduced activity.
Comparative Structure and Expected Glucocorticoid Receptor (GR) Activity
| Compound | Key Structural Feature at C11 | Expected GR Binding Affinity | General Activity Status |
|---|---|---|---|
| Cortisol | 11β-Hydroxyl | High | Active |
| Cortisone | 11-Oxo | Low | Inactive (Prodrug) |
| Betamethasone Dipropionate | 11β-Hydroxyl | Very High | Active |
| This compound | 11-Oxo | Very Low (Predicted) | Largely Inactive (Predicted) |
The binding of a potent agonist to the ligand-binding domain (LBD) of the GR induces a critical series of conformational changes. wikipedia.org This structural rearrangement is essential for the dissociation of the receptor from a chaperone complex (containing heat shock proteins), subsequent receptor dimerization, and translocation from the cytoplasm into the nucleus. Inside the nucleus, the specific conformation of the agonist-bound receptor allows for the recruitment of co-activator proteins, which are necessary to initiate changes in gene transcription.
As a potent agonist, Betamethasone Dipropionate effectively induces these required conformational changes upon binding to the GR. Conversely, due to its predicted low binding affinity, this compound is not expected to be an efficient inducer of this allosteric transformation. A failure to promote the correct receptor conformation would result in an inability to effectively shed chaperone proteins, dimerize, and recruit the necessary co-regulators for transcriptional activity, thus preventing a significant glucocorticoid response.
Regulation of Gene Expression and Transcriptional Modulation
The ultimate mechanism of glucocorticoid action is the alteration of gene transcription. The activated GR-ligand complex functions as a transcription factor, directly or indirectly regulating the expression of a wide array of genes. wikipedia.org
Once activated and translocated into the nucleus, the GR-agonist complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), which are located in the promoter regions of target genes. nih.gov This binding event is the direct mechanism through which the receptor can either enhance (transactivation) or suppress (transrepression) the rate of gene transcription.
The ability to effectively promote the binding of the GR complex to GREs is contingent on the successful receptor activation and conformational changes induced by the ligand. Since this compound is predicted to be a weak GR agonist, its capacity to facilitate the interaction between the GR and GREs would be minimal compared to its parent compound, Betamethasone Dipropionate.
A primary component of the anti-inflammatory effect of glucocorticoids is the increased transcription of genes that suppress inflammatory processes. A key example is the upregulation of Annexin A1 (also known as Lipocortin-1). Annexin A1 is a protein that inhibits phospholipase A2, an enzyme responsible for the release of arachidonic acid from cell membranes. By blocking this step, glucocorticoids prevent the synthesis of potent pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes.
Potent glucocorticoids like Betamethasone Dipropionate are strong inducers of Annexin A1 transcription. Due to its anticipated low activity at the glucocorticoid receptor, this compound would not be expected to be a significant inducer of anti-inflammatory gene transcription.
Examples of Genes Upregulated by Active Glucocorticoids
| Gene | Protein Product | Anti-inflammatory Function |
|---|---|---|
| ANXA1 (formerly LIP1) | Annexin A1 (Lipocortin-1) | Inhibits phospholipase A2, reducing eicosanoid production. |
| CD163 | CD163 | Scavenger receptor for hemoglobin-haptoglobin complexes, reducing oxidative stress. |
| IKBA | IκBα | Inhibitor of NF-κB, a key pro-inflammatory transcription factor. |
| MKP-1 (DUSP1) | Mitogen-activated protein kinase phosphatase-1 | Inactivates MAP kinases (e.g., p38, JNK) involved in inflammatory signaling. |
In addition to upregulating anti-inflammatory genes, a crucial mechanism of glucocorticoids is the repression of genes that promote inflammation. This is often achieved through a process called transrepression, where the activated GR interferes with the function of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are master regulators of the inflammatory response. By inhibiting these factors, glucocorticoids effectively shut down the production of a wide range of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Betamethasone Dipropionate is highly effective at mediating this transrepression, leading to a broad suppression of inflammatory mediators. Given its predicted inability to efficiently activate the GR, this compound is unlikely to exert significant downregulation of pro-inflammatory gene transcription.
Examples of Genes Downregulated by Active Glucocorticoids
| Gene | Protein Product | Pro-inflammatory Function |
|---|---|---|
| TNF | Tumor Necrosis Factor-alpha (TNF-α) | Master pro-inflammatory cytokine. |
| IL1B | Interleukin-1β (IL-1β) | Potent pyrogen and inflammatory mediator. |
| IL6 | Interleukin-6 (IL-6) | Mediates acute phase response and chronic inflammation. |
| IL17A | Interleukin-17A (IL-17A) | Recruits neutrophils and drives inflammation in autoimmune diseases. |
| CCL2 (MCP-1) | Chemokine (C-C motif) ligand 2 | Chemoattractant for monocytes and macrophages. |
Intracellular Signal Transduction Pathway Investigations
The signaling pathways initiated by this compound, a derivative of the potent synthetic glucocorticoid betamethasone dipropionate, are understood through the extensive research conducted on the broader class of glucocorticoids. nih.govscienceopen.com The transformation of the 11-hydroxyl group to a keto-group at the C-11 position creates this compound. nih.gov While direct studies on the specific signaling of this 11-oxo derivative are not extensively documented in publicly available research, its molecular and cellular actions are inferred from the well-established mechanisms of the glucocorticoid receptor (GR), to which glucocorticoids like betamethasone dipropionate bind to exert their effects. nih.gov These actions are mediated through both classical genomic pathways and more rapid non-genomic signaling cascades.
Crosstalk with Other Nuclear Receptor Pathways
The glucocorticoid receptor is a master regulator of gene expression, and its activity is significantly modulated through interactions, or "crosstalk," with other nuclear receptors and transcription factors. This intricate interplay allows for a highly nuanced and context-specific cellular response.
Interaction with NF-κB and AP-1:
A primary mechanism of the anti-inflammatory action of glucocorticoids is the mutual repression between the GR and key pro-inflammatory transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). physoc.orgfrontiersin.org The activated GR can interfere with NF-κB and AP-1 activity through several mechanisms:
Direct Protein-Protein Interaction (Tethering): The GR can directly bind to components of the NF-κB complex, such as the p65 subunit, and to components of the AP-1 dimer, like c-Jun. physoc.orgnih.govnih.gov This interaction prevents these transcription factors from effectively binding to their DNA response elements and driving the expression of inflammatory genes. nih.govnih.gov This tethering mechanism is a cornerstone of glucocorticoid-mediated immunosuppression. oup.com
Competition for Coactivators: GR, NF-κB, and AP-1 often require the same limited pool of coactivator proteins (like CBP/p300) to initiate gene transcription. By competing for these essential cofactors, the activated GR can effectively squelch the transcriptional activity of NF-κB and AP-1. oup.com
Direct DNA Binding to Repress Inflammatory Genes: More recent evidence shows that the GR can also directly bind to DNA sequences within the response elements of AP-1, thereby blocking AP-1 from accessing its target sites and repressing gene expression in a DNA-binding-dependent manner. frontiersin.orgoup.com
Conversely, NF-κB and AP-1 can also repress GR-mediated transactivation, demonstrating a mutual antagonism that is crucial for balancing inflammatory responses. nih.govoup.com The specifics of this interaction can be influenced by the type of GR ligand, with antagonists like RU486 showing different effects on the GR-NF-κB interaction compared to agonists like dexamethasone. physoc.org
Interaction with Thyroid Hormone Receptors (TR):
Crosstalk also occurs between glucocorticoid and thyroid hormone (TH) signaling pathways. Both hormonal systems are critical regulators of metabolism, development, and cellular proliferation. nih.gov Studies have shown that the GR and thyroid hormone receptors (TRs) can influence each other's activity. For instance, in certain cellular contexts, T3 (the active form of thyroid hormone) can increase the expression of the glucocorticoid receptor mRNA, potentially sensitizing cells to glucocorticoids. plos.org Furthermore, synergistic effects on gene expression have been observed when both hormones are present, such as in the regulation of the Klf9 gene. plos.org This interaction highlights a coordinated regulation of gene expression that is essential for complex physiological processes. Steroid and thyroid hormone receptors have also been found in mitochondria, suggesting a direct and coordinated role in regulating mitochondrial gene expression. eie.gr
| Interacting Factor | Mechanism of Interaction | Functional Outcome | Key References |
|---|---|---|---|
| NF-κB (p65) | Direct protein-protein interaction (tethering); Competition for coactivators; GR binding to NF-κB response elements. | Mutual repression of transcriptional activity; primary mechanism for anti-inflammatory effects. | physoc.orgnih.govnih.govoup.com |
| AP-1 (c-Jun/c-Fos) | Direct protein-protein interaction (tethering); Competition for coactivators; GR binding to AP-1 response elements (TREs). | Repression of AP-1-driven gene expression, contributing to anti-inflammatory and anti-tumorigenic effects. | frontiersin.orgnih.govrupress.orgnih.gov |
| Thyroid Hormone Receptor (TR) | Modulation of receptor expression (e.g., T3 upregulates GR mRNA); Synergistic or antagonistic regulation of shared target genes. | Coordinated control of metabolism, development, and cell proliferation. | nih.govplos.orgeie.gr |
Structural Activity Relationship Sar and Computational Chemistry
Elucidation of Key Structural Determinants for Glucocorticoid Receptor Binding and Activity
The binding affinity and subsequent activation of the glucocorticoid receptor by 11-Oxo-betamethasone Dipropionate are governed by specific structural motifs within the steroid molecule.
The fundamental four-ring structure of the steroid nucleus is crucial for its glucocorticoid effect. Modifications to these rings, designated A, B, C, and D, can significantly alter the biological profile of the compound. For instance, the presence of a double bond at the C4,5 position and a ketone group at C3 are essential for glucocorticoid activity. Fluorination at the C6 and C9 positions of the steroid molecule is a common strategy to increase potency. Halogenation at either C9 or C6 enhances the steroid's potency, with simultaneous halogenation at both positions resulting in the highest activity.
The presence of an oxo (ketone) group at the C11 position is a critical determinant of the molecule's activity. While an 11-beta-hydroxyl group is generally considered essential for glucocorticoid activity, the 11-oxo group can be metabolically converted to the active 11-beta-hydroxyl form in vivo. The rate and extent of this conversion can influence the drug's potency and duration of action.
Esterification of the hydroxyl groups at the C17 and C21 positions with propionate (B1217596) moieties to form a dipropionate ester significantly enhances the lipophilicity of the molecule. This increased lipophilicity facilitates better penetration through the skin and cell membranes to reach the intracellular glucocorticoid receptors. The 17,21-diesters, in particular, demonstrate improved skin penetrability. This structural modification is a key factor in the high potency of compounds like betamethasone (B1666872) dipropionate. nih.govdrugbank.com
Comparative SAR Studies with Other Synthetic Corticosteroids
When compared to other synthetic corticosteroids, the structural features of this compound provide insights into its relative potency. For instance, betamethasone itself has potent glucocorticoid activity. drugbank.com The addition of the dipropionate esters, as seen in betamethasone dipropionate, further enhances this potency. nih.gov In comparison to a corticosteroid like prednisolone, betamethasone has been shown to produce a more profound suppression of plasma cortisol, indicating higher potency. nih.gov Clobetasol propionate, another highly potent corticosteroid, shares structural similarities, including halogenation and esterification, which contribute to its high efficacy. mdpi.com
| Corticosteroid | Key Structural Features | Relative Potency Class |
|---|---|---|
| Hydrocortisone (B1673445) | Basic steroid nucleus | VII (Least Potent) |
| Betamethasone Valerate | Fluorinated, single ester at C17 | V (Medium Potency) |
| Betamethasone Dipropionate | Fluorinated, diester at C17 and C21 | II (High Potency) msdmanuals.com |
| Clobetasol Propionate | Fluorinated and chlorinated, ester at C17 | I (Superpotent) psoriasis.org |
Molecular Modeling and Docking Studies of this compound
Computational chemistry provides powerful tools to visualize and analyze the interaction between a ligand like this compound and its receptor at the molecular level.
Molecular docking studies have been performed on betamethasone dipropionate and its derivatives to understand their binding affinity for the glucocorticoid receptor. nih.govscienceopen.com These studies utilize the crystal structure of the GR to simulate the binding of the ligand within the receptor's binding pocket. nih.gov The analysis of the binding poses reveals key interactions, such as hydrogen bonds and van der Waals forces, between the steroid and specific amino acid residues of the receptor. researchgate.net For betamethasone dipropionate and its metabolites, binding affinities have been calculated to be in the range of -10.11 to -12.53 kcal/mol, indicating a strong interaction with the glucocorticoid receptor. nih.govresearchgate.net
| Compound | Predicted Binding Affinity (kcal/mol) |
|---|---|
| Betamethasone Dipropionate | -12.53 nih.govresearchgate.net |
| Sananone dipropionate (metabolite) | -11.87 nih.gov |
| Sananone propionate (metabolite) | -10.45 nih.gov |
| Sananone (metabolite) | -10.11 nih.gov |
In silico methods are increasingly used to predict the biological activity and selectivity of new chemical entities before their synthesis. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models can be developed based on the structural properties and known biological activities of a series of compounds. These models can then be used to predict the activity of novel compounds like this compound. By analyzing various molecular descriptors, such as electronic properties, steric factors, and lipophilicity, these computational models can provide valuable insights into the potential efficacy and selectivity of a drug candidate, thereby guiding further drug development efforts.
Biotransformation and Metabolic Pathway Research in Non Clinical Models
Identification and Characterization of Biotransformation Products (Metabolites) In Vitro and in Animal Models
Research into the metabolism of betamethasone (B1666872), the parent compound of 11-Oxo-betamethasone Dipropionate, has identified several key transformations. One of the primary metabolic pathways is the oxidation of the 11β-hydroxyl group to form the 11-oxo metabolite. bioscientifica.com This conversion is a significant step in the biotransformation of glucocorticoids.
Studies on betamethasone metabolism have revealed other transformations, including hydroxylation at the 6β-position, reduction of the C-20 carbonyl group, and the removal of the side chain, leading to the formation of 17-oxosteroids. bioscientifica.com While these studies focus on betamethasone, the pathways are indicative of the potential biotransformations for its esterified derivatives.
In the context of its prodrug, betamethasone dipropionate, biotransformation studies using plant-based models have yielded several derivatives. nih.govresearchgate.net These studies demonstrate the hydrolysis of the ester groups and oxidation of the core steroid structure. For instance, the biotransformation of betamethasone dipropionate with Musa acuminate (banana) leaves resulted in an oxidized product, Sananone dipropionate. nih.govresearchgate.net Further biocatalysis of this intermediate led to the formation of Sananone propionate (B1217596) and Sananone through hydrolysis. nih.govresearchgate.net
A summary of metabolites identified from the biotransformation of the parent compound, betamethasone dipropionate, is presented below.
| Metabolite/Product Name | Parent Compound | Biocatalyst/Model | Type of Transformation |
|---|---|---|---|
| 11-Oxo-betamethasone | Betamethasone | In vivo (human) | Oxidation |
| 6β-Hydroxy-betamethasone | Betamethasone | In vivo (human) | Hydroxylation |
| Sananone dipropionate | Betamethasone dipropionate | Musa acuminate | Oxidation |
| Sananone propionate | Sananone dipropionate | Musa acuminate | Hydrolysis |
| Sananone | Sananone dipropionate | Musa acuminate / Launaea capitata | Hydrolysis, Oxidation |
Enzymatic Systems Involved in this compound Biotransformation
The primary enzymatic system responsible for the formation of 11-oxo derivatives from 11β-hydroxy glucocorticoids is the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme family. farmaciajournal.com This enzyme catalyzes the interconversion between active glucocorticoids, such as cortisol and betamethasone, and their inactive 11-keto (or 11-oxo) forms, like cortisone (B1669442). farmaciajournal.com
There are two main isoforms of this enzyme:
11β-HSD1 : This isoform primarily acts as a reductase in many tissues, converting inactive 11-oxo steroids back into their active 11β-hydroxy forms. farmaciajournal.com It is found in key glucocorticoid target tissues like the liver, adipose tissue, and brain. farmaciajournal.com
11β-HSD2 : This isoform functions as a dehydrogenase, rapidly inactivating glucocorticoids by oxidizing them. farmaciajournal.com For example, it converts cortisol to cortisone. farmaciajournal.com This action is crucial in protecting tissues from excessive glucocorticoid exposure.
The conversion of betamethasone to 11-oxo-betamethasone is a direct result of the activity of 11β-HSD. While many synthetic glucocorticoids are designed to be poor substrates for 11β-HSD2 to prolong their activity, metabolism via these enzymes remains a key pathway. farmaciajournal.com
Biocatalysis for Novel Derivative Generation and Chemical Diversity
Biocatalysis, which uses natural systems like microorganisms or enzymes to perform chemical reactions, is a powerful tool for creating novel steroid derivatives. nih.govscispace.com Steroidal compounds are excellent substrates for biotransformation because their complex structures can be difficult to modify selectively using conventional chemical methods. nih.gov Microorganisms and plant cells contain a wide variety of enzymes that can catalyze specific reactions like hydroxylations, oxidations, and reductions at inactivated carbon positions. nih.govscispace.com
Research has shown that the biotransformation of betamethasone dipropionate using plant tissues can produce value-added products. nih.govresearchgate.net For example, incubation with Musa acuminate (banana) leaves led to the oxidation of betamethasone dipropionate to Sananone dipropionate. nih.govresearchgate.net Similarly, using the roots of Launaea capitata resulted in the formation of Sananone. nih.govresearchgate.net These transformations highlight the potential of biocatalysis to generate new chemical entities from existing steroid scaffolds.
Microbial biotransformation is another established method for steroid modification. Fungi, in particular, are known to perform a variety of reactions, including hydroxylations at different positions on the steroid nucleus, which is a chemically challenging reaction. scispace.com For instance, the microbial transformation of a related compound, beclomethasone (B1667900) dipropionate, by the fungus Aspergillus niger resulted in several new metabolites, including hydrolyzed monopropionate esters and an epoxy derivative. scielo.br This demonstrates the capacity of microbial systems to generate a diverse array of steroid derivatives that can be screened for new biological activities.
Emerging Research Directions and Unexplored Avenues
Application in Advanced In Vitro and Ex Vivo Research Models (e.g., organoids, tissue slice cultures)
The advent of advanced three-dimensional (3D) culture systems, such as organoids and tissue slice cultures, offers unprecedented opportunities to study the effects of compounds like 11-Oxo-betamethasone Dipropionate in a more physiologically relevant context. nih.govijbs.com These models bridge the gap between traditional 2D cell cultures and complex in vivo systems. nih.gov
Organoids , which are self-organizing 3D structures grown from stem cells, can recapitulate the architecture and function of various organs. nih.gov Tumoroids, or tumor-derived organoids, are particularly valuable as they preserve the histological and genetic characteristics of the original tumor, making them excellent preclinical models for drug screening and personalized medicine. nih.gov The use of this compound in organoid models could elucidate its cell-type-specific effects and its impact on cell-cell and cell-matrix interactions within a complex tissue-like environment.
Tissue slice cultures , prepared from fresh animal or patient-derived tissues, maintain the native cellular composition and microenvironment for a period in vitro. ijbs.com This technique allows for the simultaneous testing of multiple compounds on a single tissue sample, which is particularly useful for assessing therapeutic efficacy and potential toxicity. ijbs.com Applying this compound to tissue slice cultures could provide valuable insights into its effects on complex biological processes such as inflammation and tissue repair in a context that closely mimics the in vivo situation.
| Model System | Description | Potential Application for this compound Research |
| Organoids | Self-assembling 3D cell cultures derived from stem cells that mimic the structure and function of an organ. nih.gov | Studying cell-type specific responses, and effects on tissue development and disease pathology in a controlled environment. |
| Tissue Slice Cultures | Thin slices of living tissue maintained in culture, preserving the native microenvironment and cellular interactions. ijbs.com | Assessing compound efficacy and toxicity on intact tissue, and studying complex biological responses like inflammation and fibrosis. ijbs.com |
Integration of Omics Technologies (e.g., transcriptomics, proteomics) in Mechanistic Research
The integration of "omics" technologies, such as transcriptomics and proteomics, is poised to revolutionize our understanding of the mechanistic actions of this compound. nih.govnih.gov These high-throughput approaches allow for the simultaneous analysis of thousands of genes, transcripts, or proteins, providing a global view of the cellular response to a given compound. nih.gov
Transcriptomics , the study of the complete set of RNA transcripts produced by an organism, can reveal how this compound alters gene expression profiles. This can help identify novel target genes and signaling pathways affected by the compound, beyond the well-established glucocorticoid-responsive genes.
Proteomics , the large-scale study of proteins, can identify changes in protein expression, post-translational modifications, and protein-protein interactions following treatment with this compound. This can provide a more direct understanding of the functional consequences of the compound's activity. A proteomic multiplex approach has been used to compare protein levels in plasma from patients with hereditary angioedema, highlighting the potential for this technology to identify novel biomarkers and provide insights into disease pathophysiology. researchgate.net
By combining these omics approaches, researchers can build comprehensive molecular profiles of the effects of this compound, leading to a more complete and systems-level understanding of its mechanism of action. nih.gov
Future Perspectives in Synthetic Route Optimization for Research Compound Libraries
The synthesis of libraries of related compounds is a cornerstone of modern drug discovery, enabling the exploration of structure-activity relationships (SAR). For this compound, future research will likely focus on optimizing synthetic routes to generate a diverse library of analogs.
The chemical structure of this compound, with its steroid backbone and ester functionalities, offers multiple points for chemical modification. nih.gov The synthesis of related corticosteroids has involved challenging steps, such as the introduction of the 16-methyl group and modifications at the C17 and C21 positions. nih.gov
Future synthetic strategies could explore:
Diversification of the ester groups: Replacing the propionate (B1217596) esters with other functionalities to modulate properties like lipophilicity and metabolic stability.
Modifications to the steroid core: Introducing or altering substituents on the steroid rings to probe interactions with the glucocorticoid receptor and potentially other targets.
Development of more efficient and scalable synthetic routes: This would facilitate the production of larger quantities of diverse compounds for comprehensive biological screening.
By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for its effects and potentially develop new compounds with improved properties for research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
